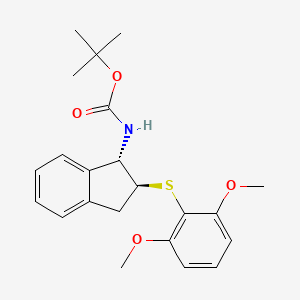
tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethoxyphenyl thioether, and a dihydroindenyl carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps, including the formation of the dihydroindenyl core, the introduction of the dimethoxyphenyl thioether, and the final attachment of the tert-butyl carbamate group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing, to produce significant quantities. These methods are optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound can be produced on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate include other carbamate derivatives, thioethers, and dihydroindenyl compounds. Examples include:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H27NO4S |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,2S)-2-(2,6-dimethoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C22H27NO4S/c1-22(2,3)27-21(24)23-19-15-10-7-6-9-14(15)13-18(19)28-20-16(25-4)11-8-12-17(20)26-5/h6-12,18-19H,13H2,1-5H3,(H,23,24)/t18-,19-/m0/s1 |
Clave InChI |
KHXUKAYDGXAQHM-OALUTQOASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)SC3=C(C=CC=C3OC)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)SC3=C(C=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


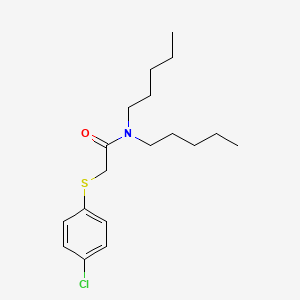
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)

![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
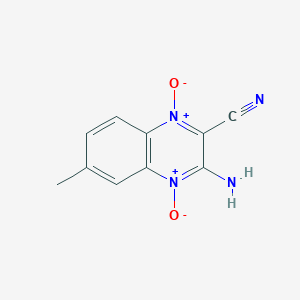
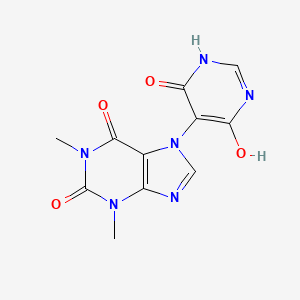


amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
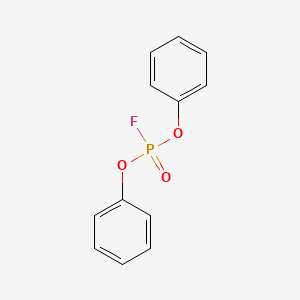
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)
